molecular formula C22H28N4O B11382228 2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-benzimidazole

2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-benzimidazole

Cat. No.: B11382228
M. Wt: 364.5 g/mol
InChI Key: KAKYUEPMOLVWLP-UHFFFAOYSA-N
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Description

2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the benzimidazole family, known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

The synthesis of 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits their activity, leading to vasodilation and reduced blood pressure. This interaction is mediated through the G-protein-coupled receptor pathway, which regulates various physiological processes .

Properties

Molecular Formula

C22H28N4O

Molecular Weight

364.5 g/mol

IUPAC Name

2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole

InChI

InChI=1S/C22H28N4O/c1-16-5-6-17(2)21(13-16)26-11-9-25(10-12-26)15-22-23-19-14-18(27-4)7-8-20(19)24(22)3/h5-8,13-14H,9-12,15H2,1-4H3

InChI Key

KAKYUEPMOLVWLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=NC4=C(N3C)C=CC(=C4)OC

Origin of Product

United States

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